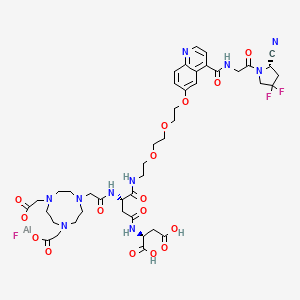
AlF-PD-FAPI
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum fluoride-polyethylene glycol-doxorubicin-fibroblast activation protein inhibitor (AlF-PD-FAPI) is a compound that targets fibroblast activation protein, which is overexpressed in cancer-associated fibroblasts. This compound is used as a tracer for positron emission tomography imaging of cancer-associated fibroblasts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AlF-PD-FAPI involves the radiolabeling of fibroblast activation protein inhibitors with aluminum fluoride. The process typically includes the use of a chelator-based radiolabeling method with fluorine-18. The synthesis time is approximately 25 minutes, and the radiochemical yield is around 26.4% .
Industrial Production Methods
Industrial production of this compound involves automated synthesis using an AllinOne synthesis system. This method allows for high batch production and ensures high radiochemical purity, which is above 99.0% .
Chemical Reactions Analysis
Types of Reactions
AlF-PD-FAPI primarily undergoes chelation reactions during its synthesis. The compound is stable under physiological conditions and does not undergo significant oxidation, reduction, or substitution reactions .
Common Reagents and Conditions
The synthesis of this compound involves the use of aluminum fluoride, polyethylene glycol, and doxorubicin. The reaction conditions include a pH value of 7.0–7.5 and a specific activity of 49.41 GBq/μmol .
Major Products Formed
The major product formed from the synthesis of this compound is a colorless transparent solution with high radiochemical purity. The compound is highly concentrated in tumor xenografts during positron emission tomography imaging .
Scientific Research Applications
AlF-PD-FAPI has several scientific research applications, including:
Mechanism of Action
AlF-PD-FAPI exerts its effects by targeting fibroblast activation protein, which is overexpressed in cancer-associated fibroblasts. The compound binds to fibroblast activation protein with high affinity, leading to its internalization and accumulation in tumor tissues. This allows for effective imaging of cancer-associated fibroblasts using positron emission tomography .
Comparison with Similar Compounds
Similar Compounds
Gallium-68 labeled fibroblast activation protein inhibitors: These compounds are also used for positron emission tomography imaging but have limitations in batch size and nuclide half-life.
Fluorine-18 labeled fibroblast activation protein inhibitors: Similar to AlF-PD-FAPI, these compounds use fluorine-18 for radiolabeling and have shown high tumor accumulation and good tumor-to-background ratios.
Uniqueness of this compound
This compound is unique due to its high radiochemical yield, high radiochemical purity, and effective tumor imaging capabilities. The use of aluminum fluoride and polyethylene glycol enhances its stability and specificity for fibroblast activation protein .
Properties
Molecular Formula |
C43H54AlF3N10O16 |
|---|---|
Molecular Weight |
1050.9 g/mol |
IUPAC Name |
(2S)-2-[[(3S)-4-[2-[2-[2-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxyethoxy]ethoxy]ethylamino]-3-[[2-(5-fluoro-3,7-dioxo-4,6-dioxa-1,9,12-triaza-5-aluminabicyclo[7.5.2]hexadecan-12-yl)acetyl]amino]-4-oxobutanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C43H56F2N10O16.Al.FH/c44-43(45)20-27(21-46)55(26-43)36(58)22-49-40(65)29-3-4-47-31-2-1-28(17-30(29)31)71-16-15-70-14-13-69-12-5-48-41(66)32(18-34(56)51-33(42(67)68)19-37(59)60)50-35(57)23-52-6-8-53(24-38(61)62)10-11-54(9-7-52)25-39(63)64;;/h1-4,17,27,32-33H,5-16,18-20,22-26H2,(H,48,66)(H,49,65)(H,50,57)(H,51,56)(H,59,60)(H,61,62)(H,63,64)(H,67,68);;1H/q;+3;/p-3/t27-,32-,33-;;/m0../s1 |
InChI Key |
SSKRRDYNBOXXLP-JXBRXJCWSA-K |
Isomeric SMILES |
C1CN2CCN(CCN1CC(=O)O[Al](OC(=O)C2)F)CC(=O)N[C@@H](CC(=O)N[C@@H](CC(=O)O)C(=O)O)C(=O)NCCOCCOCCOC3=CC4=C(C=CN=C4C=C3)C(=O)NCC(=O)N5CC(C[C@H]5C#N)(F)F |
Canonical SMILES |
C1CN2CCN(CCN1CC(=O)O[Al](OC(=O)C2)F)CC(=O)NC(CC(=O)NC(CC(=O)O)C(=O)O)C(=O)NCCOCCOCCOC3=CC4=C(C=CN=C4C=C3)C(=O)NCC(=O)N5CC(CC5C#N)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















